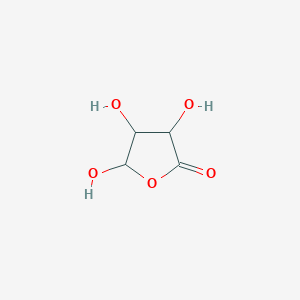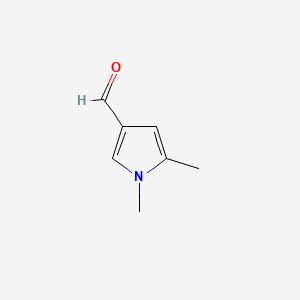
1,1,1-Trifluoro-3-hydroxybutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-3-hydroxybutan-2-one is a fluorinated organic compound with the molecular formula C4H5F3O2 It is characterized by the presence of three fluorine atoms attached to the first carbon and a hydroxyl group attached to the third carbon in a butanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-hydroxybutan-2-one can be synthesized through several methods. One common approach involves the reaction of trifluoroacetyl chloride with vinyl ethyl ether in the presence of an organic base such as N-methylmorpholine or N-methylimidazole . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
In industrial settings, the continuous synthesis method is often preferred for its efficiency and safety. This method involves continuously introducing raw materials, including vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, into a continuous reactor . The reaction mixture is then continuously extracted to obtain the desired product. This process minimizes product loss and enhances safety by avoiding batch production hazards.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-3-hydroxybutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 1,1,1-trifluoro-3-oxobutan-2-one.
Reduction: Formation of 1,1,1-trifluoro-3-hydroxybutan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-3-hydroxybutan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Wirkmechanismus
The mechanism of action of 1,1,1-trifluoro-3-hydroxybutan-2-one involves its interaction with various molecular targets. The trifluoromethyl group imparts unique electronic properties, enhancing the compound’s reactivity and stability. In biochemical applications, it can act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity . The hydroxyl group can form hydrogen bonds, further stabilizing interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoro-3-hydroxybutan-2-one can be compared with other similar compounds, such as:
1,1,1-Trifluoro-3-hydroxypropan-2-one: Similar structure but with one less carbon atom, leading to different reactivity and applications.
1,1,1-Trifluoro-4-hydroxybutan-2-one:
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct reactivity and makes it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C4H5F3O2 |
|---|---|
Molekulargewicht |
142.08 g/mol |
IUPAC-Name |
1,1,1-trifluoro-3-hydroxybutan-2-one |
InChI |
InChI=1S/C4H5F3O2/c1-2(8)3(9)4(5,6)7/h2,8H,1H3 |
InChI-Schlüssel |
UEILDSPTTFYDMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


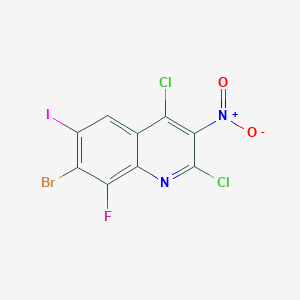
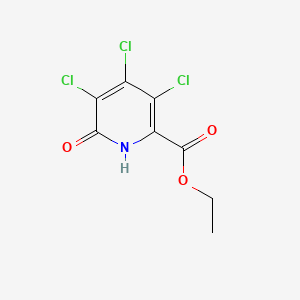

![3-[(4-Methoxyphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13837315.png)
![6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile](/img/structure/B13837324.png)
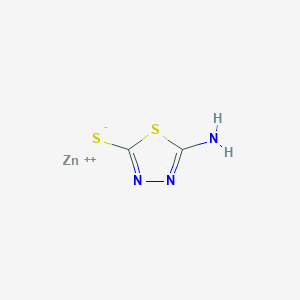

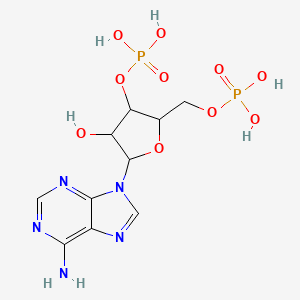
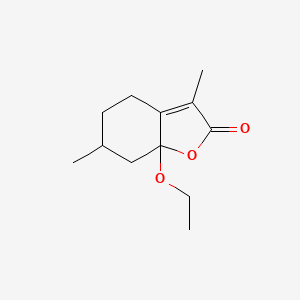
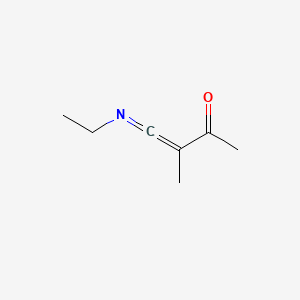
![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B13837373.png)
